2-Amino-3-cyclobutylpropan-1-ol hydrochloride

Description

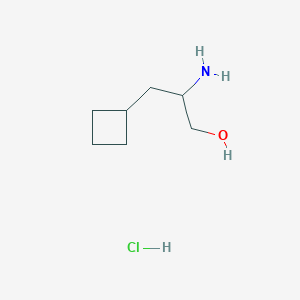

2-Amino-3-cyclobutylpropan-1-ol hydrochloride is a synthetic organic compound characterized by a cyclobutyl substituent on the propanol backbone and an amino group at the second carbon position. The cyclobutyl ring introduces steric strain due to its four-membered cyclic structure, which may influence the compound’s physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-amino-3-cyclobutylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-7(5-9)4-6-2-1-3-6;/h6-7,9H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSWLVKHDSQTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-cyclobutylpropan-1-ol hydrochloride typically involves the following steps:

Cyclobutylation: Starting with a suitable precursor, such as cyclobutyl bromide, a nucleophilic substitution reaction can introduce the cyclobutyl group onto a propanol backbone.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or other substituted amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or other mild oxidants.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides are typically used for substitution reactions.

Major Products:

Oxidation: Cyclobutyl ketones or aldehydes.

Reduction: Cyclobutyl alcohol derivatives.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry

2-Amino-3-cyclobutylpropan-1-ol hydrochloride serves as a crucial building block in organic synthesis, particularly for developing new pharmaceuticals. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it versatile in creating complex molecules.

| Reaction Type | Possible Products | Common Reagents |

|---|---|---|

| Oxidation | Cyclobutyl ketones or aldehydes | Potassium permanganate, CrO₃ |

| Reduction | Cyclobutyl alcohol derivatives | LiAlH₄, NaBH₄ |

| Substitution | Substituted amines or amides | Acyl chlorides, alkyl halides |

Biology

In biological research, this compound is notable for its potential interactions with neurotransmitter receptors, particularly GABA-B receptors. Studies indicate that it may exhibit neuroprotective effects and can be used as a reference standard in pharmacological assays.

Mechanisms of Action:

- GABA-B Receptor Modulation: The compound binds to GABA-B receptors, influencing neurotransmission and potentially aiding in the treatment of neurological disorders.

- Enzyme Activity Modulation: It may interact with enzymes involved in neurotransmitter metabolism.

Case Study Example:

Preliminary studies have shown that this compound can effectively inhibit GABA-B receptor activity, making it a candidate for further research into treatments for conditions like anxiety and epilepsy.

Industrial Applications

This compound also finds utility in the synthesis of specialty chemicals and as an intermediate in producing other valuable compounds. Its unique structure allows for modifications that can lead to new products with desired properties.

Mechanism of Action

The mechanism by which 2-amino-3-cyclobutylpropan-1-ol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyclobutyl group can influence the compound’s binding affinity and specificity, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-amino-3-cyclobutylpropan-1-ol hydrochloride with structurally related compounds, focusing on molecular features, solubility, and applications.

Key Structural and Functional Differences:

This could reduce solubility in polar solvents compared to aryl-substituted derivatives .

Molecular Weight :

- The nitrophenyl derivative has a higher molecular weight (232.66 g/mol) due to the nitro group, which may influence pharmacokinetic properties like membrane permeability .

Applications: Chlorophenyl and nitrophenyl analogs are explicitly noted as research chemicals, suggesting roles in drug discovery or biochemical assays . The cyclobutyl variant’s lack of aromaticity may limit its use in π-π stacking interactions but could improve selectivity in targeting strained enzyme pockets.

Research Findings and Limitations

- Stereochemical Considerations: The racemic CAS numbers for 2-amino-1-(3-chlorophenyl)propan-1-one hydrochloride highlight the importance of stereochemistry in pharmacological activity, a factor that may also apply to the cyclobutyl analog.

- Data Gaps: Direct experimental data (e.g., stability, toxicity) for this compound are absent in the provided evidence, requiring further studies for conclusive comparisons.

Biological Activity

2-Amino-3-cyclobutylpropan-1-ol hydrochloride (CAS Number: 1803582-15-1) is a compound with significant potential in pharmacological applications due to its unique structure, which includes a cyclobutane ring and an amino alcohol functional group. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H11ClN2O

- Molecular Weight : Approximately 129.2 g/mol

- Density : 1.020 g/cm³

- Boiling Point : Approximately 253.5 °C at 760 mmHg

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily related to its interaction with neurotransmitter receptors and potential neuroprotective effects.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially through modulation of the GABA-B receptor pathways. It is used as a reference standard in pharmacological testing to ensure accuracy in assays targeting these receptors.

Interaction with GABA-B Receptors

The compound has been utilized in various assays to evaluate its specificity and sensitivity as a GABA-B receptor antagonist. Computational chemistry methods, such as molecular docking, have been employed to predict its binding affinity and stability with these receptors, guiding further experimental research.

The mechanism by which this compound exerts its effects involves:

- Binding to GABA-B Receptors : The compound’s structure allows it to interact effectively with GABA-B receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

- Modulation of Enzyme Activity : It may also interact with specific enzymes involved in neurotransmitter metabolism, although detailed pathways remain to be elucidated.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Amino-3-methylpropan-1-ol | C4H11NO | Simpler structure, commonly used in pharmaceuticals. |

| 3-Amino-3-cyclobutylpropan-1-ol | C7H15NO | Similar cyclobutane structure but different amino group position. |

| Cyclobutanamine | C4H9N | Lacks the alcohol functional group, differing in reactivity. |

This table illustrates how the specific cyclobutane configuration combined with an amino alcohol functionality may offer distinct biological properties not found in simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications in the cyclobutane ring have been explored to improve binding affinity for GABA-B receptors. These studies indicate a promising avenue for developing more potent neuroprotective agents based on this scaffold .

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-cyclobutylpropan-1-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functional group modifications. For cyclobutyl-containing compounds, cyclopropane/cyclobutane ring expansion or [2+2] photocycloaddition methods are common precursors . To optimize yield:

- Use high-pressure reactors for cyclization steps to enhance reaction efficiency.

- Employ amine protection strategies (e.g., Boc or Fmoc groups) to prevent side reactions during amino group introduction.

- Purify intermediates via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) to isolate enantiopure forms, as stereochemistry impacts biological activity .

Q. How should researchers address the instability of amino-alcohol hydrochlorides during storage and handling?

- Methodological Answer : Amino-alcohol hydrochlorides are hygroscopic and prone to decomposition under heat or light. Best practices include:

- Storing the compound in airtight containers under inert gas (N₂ or Ar) at −20°C.

- Conducting periodic stability tests via HPLC or NMR to monitor degradation (e.g., free amine formation or cyclobutane ring opening) .

- Using desiccants like silica gel in storage vials to minimize moisture absorption.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclobutane ring integrity and stereochemistry (e.g., coupling constants for cis/trans isomers) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for cyclobutyl-containing amino alcohols?

- Methodological Answer : Discrepancies often arise from stereochemical variations or impurity profiles. To address this:

- Perform enantiomeric purity assays (e.g., polarimetry or chiral HPLC) to confirm batch consistency .

- Compare in vitro/in vivo activity across enantiomers using receptor-binding assays (e.g., β-adrenergic receptors for amino-alcohol derivatives) .

- Use computational modeling (e.g., molecular docking) to predict stereospecific interactions and validate with mutagenesis studies .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the cyclobutane ring (e.g., methyl or halogens) to modulate lipophilicity and target binding .

- Prodrug Synthesis : Convert the hydroxyl group to esters or carbonates for improved bioavailability.

- Structure-Activity Relationship (SAR) Studies : Systematically vary functional groups and assess potency in cellular assays (e.g., kinase inhibition or cytotoxicity screens) .

Q. How can researchers mitigate challenges in scaling up cyclobutane-containing compounds for preclinical studies?

- Methodological Answer :

- Optimize ring-forming steps using flow chemistry to enhance reproducibility and safety .

- Replace hazardous reagents (e.g., LiAlH₄) with greener alternatives (e.g., NaBH₄ with catalytic additives) for reductions.

- Implement Quality by Design (QbD) principles to identify critical process parameters (CPPs) affecting purity and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.